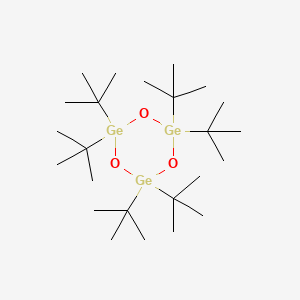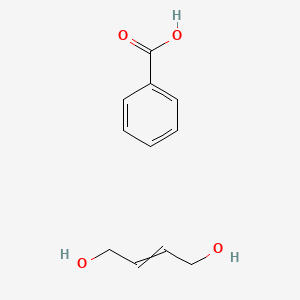
Benzoic acid--but-2-ene-1,4-diol (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid–but-2-ene-1,4-diol (1/1) is an organic compound that combines the structural features of benzoic acid and but-2-ene-1,4-diol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid–but-2-ene-1,4-diol can be achieved through several methods. One common approach involves the reaction of benzoic acid with but-2-ene-1,4-diol under specific conditions. For instance, the reaction can be catalyzed by acid or base catalysts, and the temperature and solvent used can significantly influence the yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of benzoic acid–but-2-ene-1,4-diol may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, high-pressure systems, and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid–but-2-ene-1,4-diol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and acids (e.g., sulfuric acid) are commonly employed.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, ketones, and various substituted derivatives .
Aplicaciones Científicas De Investigación
Benzoic acid–but-2-ene-1,4-diol has several scientific research applications:
Mecanismo De Acción
The mechanism by which benzoic acid–but-2-ene-1,4-diol exerts its effects involves interactions with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress . Additionally, its antimicrobial properties may result from disrupting microbial cell membranes and interfering with essential cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.
But-2-ene-1,4-diol: An aliphatic diol used in the synthesis of various chemicals and polymers.
2-Butyne-1,4-diol: A related compound with similar structural features and applications.
Uniqueness
Benzoic acid–but-2-ene-1,4-diol is unique due to its combination of aromatic and aliphatic functionalities, which confer distinct chemical and physical properties. This dual nature allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications .
Propiedades
Número CAS |
81121-63-3 |
|---|---|
Fórmula molecular |
C11H14O4 |
Peso molecular |
210.23 g/mol |
Nombre IUPAC |
benzoic acid;but-2-ene-1,4-diol |
InChI |
InChI=1S/C7H6O2.C4H8O2/c8-7(9)6-4-2-1-3-5-6;5-3-1-2-4-6/h1-5H,(H,8,9);1-2,5-6H,3-4H2 |
Clave InChI |
SRWNSJXFAXJYRP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)O.C(C=CCO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


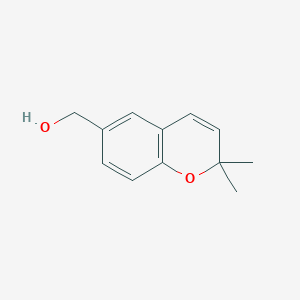
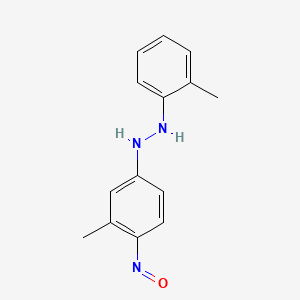
![5-([1,1'-Biphenyl]-4-yl)-2-(4-ethylphenyl)-1,3-oxazole](/img/structure/B14422842.png)
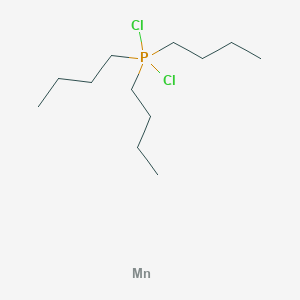
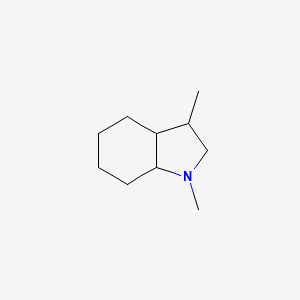
![4-[(E)-(2,1-Benzothiazol-3-yl)diazenyl]aniline](/img/structure/B14422871.png)
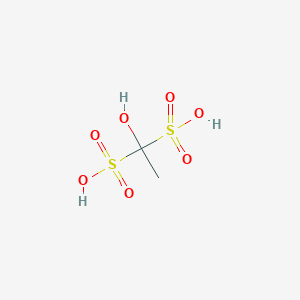
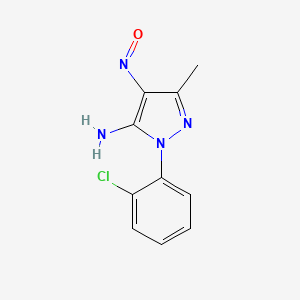
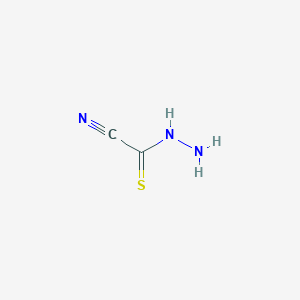
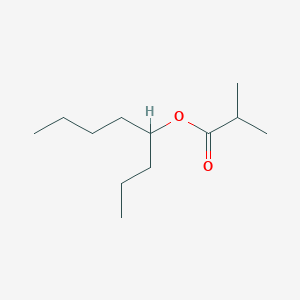
![8-[3-(Phenylsulfanyl)propyl]-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14422906.png)
![N-{[4-(Dimethylamino)phenyl]carbamoyl}-3-phenylpropanamide](/img/structure/B14422918.png)

